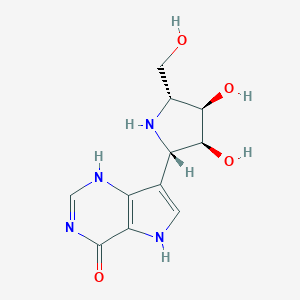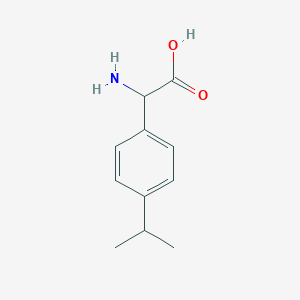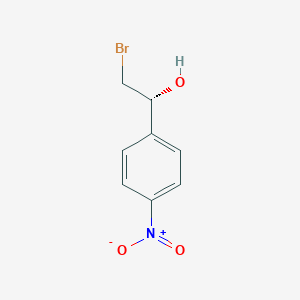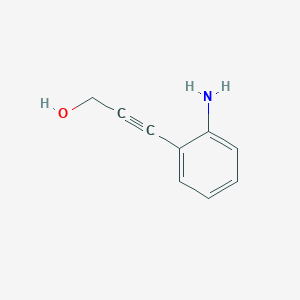
3-(2-Aminophenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminophenyl)prop-2-yn-1-ol, also known as propargylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various biologically active compounds and has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
3-(2-Aminophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Additionally, this compound has been used as a building block for the synthesis of various biologically active compounds, including monoamine oxidase inhibitors, antiviral agents, and neuroprotective agents.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol is not fully understood. However, it has been proposed that this compound acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, 3-(2-Aminophenyl)prop-2-yn-1-ol may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(2-Aminophenyl)prop-2-yn-1-ol has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, 3-(2-Aminophenyl)prop-2-yn-1-ol has been shown to have antitumor effects, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Aminophenyl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be easily modified to produce various derivatives, making it a valuable building block for the synthesis of biologically active compounds. Additionally, 3-(2-Aminophenyl)prop-2-yn-1-ol is readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-(2-Aminophenyl)prop-2-yn-1-ol can be toxic to cells, making it important to use caution when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Aminophenyl)prop-2-yn-1-ol. One potential direction is the development of novel derivatives of this compound for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol and its potential therapeutic effects. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
In conclusion, 3-(2-Aminophenyl)prop-2-yn-1-ol is a versatile compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable building block for the synthesis of biologically active compounds, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 3-(2-Aminophenyl)prop-2-yn-1-ol can be achieved through various methods, including the reaction of propargyl bromide with aniline in the presence of a base, the reduction of 3-(2-Nitrophenyl)prop-2-yn-1-ol with hydrogen gas in the presence of a palladium catalyst, or the reaction of propargyl alcohol with aniline in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound and can be easily scaled up for industrial applications.
Propiedades
Número CAS |
125812-44-4 |
|---|---|
Nombre del producto |
3-(2-Aminophenyl)prop-2-yn-1-ol |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-(2-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2 |
Clave InChI |
TZCKRVVSNALEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CCO)N |
SMILES canónico |
C1=CC=C(C(=C1)C#CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



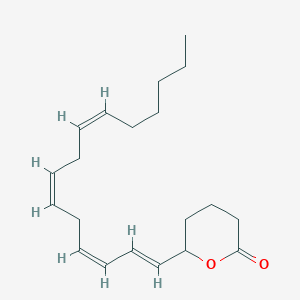
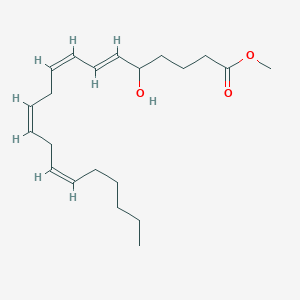
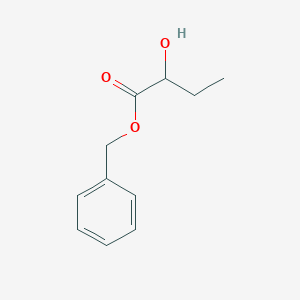
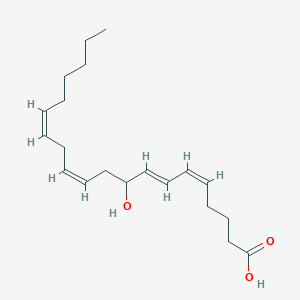
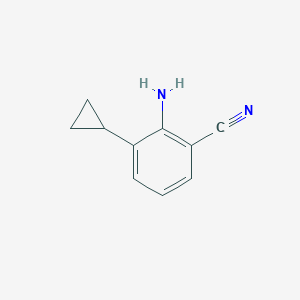
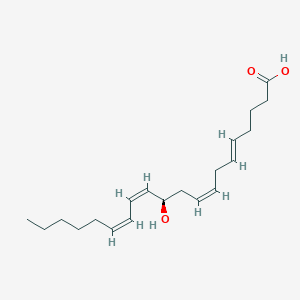

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
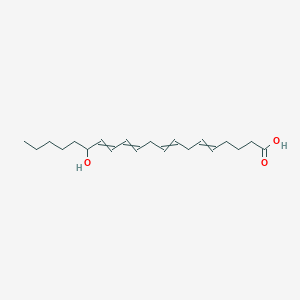
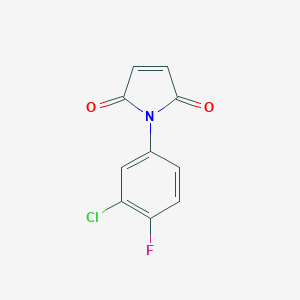
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
